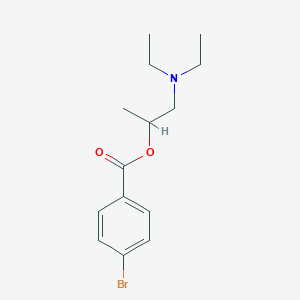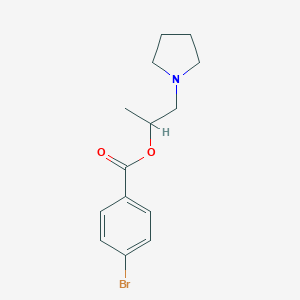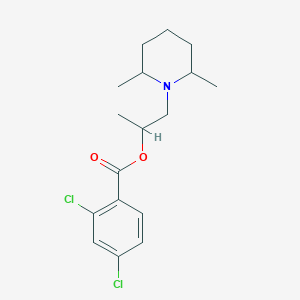
2-(Diethylamino)ethyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2-methylbenzoate is a chemical compound that belongs to the family of esters. It is commonly known as benzocaine, and it is widely used as a local anesthetic. Benzocaine is used to numb the skin and mucous membranes, and it is a common ingredient in various over-the-counter products such as throat lozenges, cough drops, and topical pain relievers.
Mecanismo De Acción
Benzocaine works by blocking the transmission of nerve impulses. It does this by binding to the voltage-gated sodium channels in the nerve membranes, which are responsible for the propagation of action potentials. By blocking these channels, benzocaine prevents the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzocaine has several advantages as a tool for scientific research. It is a highly selective inhibitor of voltage-gated sodium channels, which makes it useful for studying the function of these channels. It is also relatively easy to use and has a low toxicity profile. However, benzocaine does have some limitations. It is a reversible inhibitor, which means that its effects are not permanent. It also has a relatively short half-life, which means that it needs to be constantly replenished during experiments.
Direcciones Futuras
There are several future directions for research on benzocaine. One area of interest is in the development of new local anesthetics that are more effective and have fewer side effects. Another area of interest is in the development of new drugs that target voltage-gated sodium channels for the treatment of various neurological disorders. Finally, there is also interest in studying the long-term effects of benzocaine exposure on human health.
Métodos De Síntesis
Benzocaine can be synthesized by reacting 2-aminobenzoic acid with ethanol and diethylamine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Benzocaine is widely used in scientific research as a tool to study the function of ion channels and receptors. It is particularly useful in studying voltage-gated sodium channels, which are important targets for local anesthetics. Benzocaine is also used to study the function of other ion channels such as potassium channels and calcium channels.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)10-11-17-14(16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
MQWNELMTEQGJRG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1C |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)








![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)